

Spectroscopic Profile of 2-Methyl-4-nonanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-4-nonanol** (CAS No: 26533-31-3).[1] The information is compiled from various databases and is intended to assist in the identification, characterization, and quality control of this secondary alcohol. The guide presents available quantitative data in structured tables, details general experimental protocols for spectroscopic analysis, and includes a visual workflow of the analytical process.

Compound Information

Property	Value	Source
Chemical Name	2-Methyl-4-nonanol	NIST
Molecular Formula	C10H22O	[1]
Molecular Weight	158.28 g/mol	[1]
CAS Number	26533-31-3	[1]

Spectroscopic Data

The following sections summarize the available spectroscopic data for **2-Methyl-4-nonanol**.

Infrared (IR) Spectroscopy



The infrared spectrum of **2-Methyl-4-nonanol** exhibits characteristic absorptions for a secondary alcohol. The data presented below is based on the gas-phase spectrum available in the NIST Chemistry WebBook.[2]

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3650	O-H stretch (free hydroxyl)	Strong, Sharp
2850-3000	C-H stretch (alkane)	Strong
~1465	C-H bend (methylene)	Medium
~1380	C-H bend (methyl)	Medium
1000-1200	C-O stretch (secondary alcohol)	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **2-Methyl-4-nonanol** are not readily available in the public domain spectral databases that were consulted. The following tables provide predicted chemical shifts. These predictions are based on computational models and should be used as a reference; experimental verification is recommended.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	m	1H	H-4 (CH-OH)
~1.7	m	1H	H-2 (CH)
1.2-1.5	m	10H	H-3, H-5, H-6, H-7, H- 8
0.9	t	3H	H-9 (CH₃)
0.9	d	6H	H-1, H-1' (CH3)2



¹³C NMR (Predicted)

Chemical Shift (ppm)	Carbon Type	Assignment
~70	СН	C-4
~45	CH ₂	C-3
~38	CH ₂	C-5
~32	CH ₂	C-7
~28	CH ₂	C-6
~25	СН	C-2
~23	СНз	C-1, C-1'
~23	CH ₂	C-8
~14	СНз	C-9

Mass Spectrometry (MS)

The mass spectrum of **2-Methyl-4-nonanol** is available in the NIST Chemistry WebBook.[1] The expected molecular ion peak [M]⁺ is at m/z 158. Common fragmentation patterns for secondary alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). Predicted m/z values for common adducts are listed below based on data from PubChem.[3]

m/z (Predicted)	Adduct
159.17435	[M+H]+
181.15629	[M+Na]+
157.15979	[M-H] ⁻
176.20089	[M+NH ₄] ⁺
141.16433	[M+H-H ₂ O] ⁺



Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like **2-Methyl-4-nonanol**. Instrument parameters should be optimized for the specific equipment used.

Infrared (IR) Spectroscopy

- Sample Preparation: A neat liquid sample is prepared by placing a drop of 2-Methyl-4-nonanol between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the instrument's sample holder.
 - The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 2-Methyl-4-nonanol is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Data Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to homogeneity.



- A standard one-pulse sequence is used to acquire the proton spectrum.
- Key parameters include a 30-90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Data Acquisition:
 - A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon.
 - A wider spectral width (e.g., 200-250 ppm) is required.
 - A longer acquisition time and a greater number of scans are generally needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to TMS.

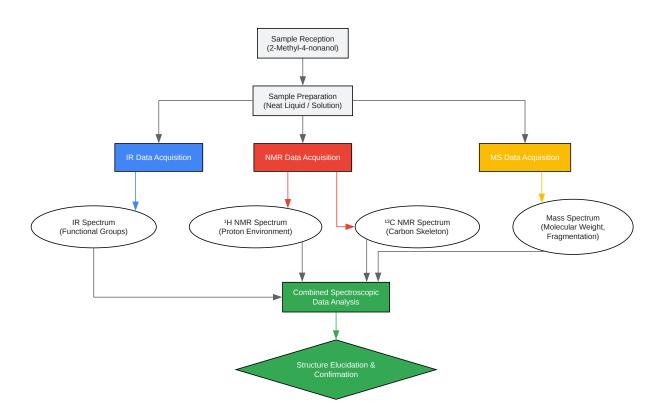
Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like 2-Methyl-4-nonanol, direct injection or, more commonly, coupling with a gas chromatograph (GC-MS) is employed for sample introduction and separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for generating ions from volatile organic compounds. A standard electron energy of 70 eV is typically used.
- Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be
 used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded over a mass range appropriate for the compound (e.g., m/z 30-200).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a chemical compound such as **2-Methyl-4-nonanol**.



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Caption: Workflow for Spectroscopic Analysis of 2-Methyl-4-nonanol.



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References

- 1. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 2. 4-Nonanol, 2-methyl- [webbook.nist.gov]
- 3. PubChemLite 4-nonanol, 2-methyl- (C10H22O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-4-nonanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620210#2-methyl-4-nonanol-spectroscopic-data]

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